molecular formula C8H9IO3 B6161053 2-iodo-4,6-dimethoxyphenol CAS No. 1803785-05-8

2-iodo-4,6-dimethoxyphenol

Cat. No.: B6161053
CAS No.: 1803785-05-8
M. Wt: 280.1
InChI Key:
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Description

2-iodo-4,6-dimethoxyphenol is an organic compound with the molecular formula C8H9IO3 and a molecular weight of 280.06 g/mol. This compound has garnered interest due to its unique physical and chemical properties, making it a subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4,6-dimethoxyphenol typically involves the iodination of 4,6-dimethoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-iodo-4,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-iodo-4,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-4,6-dimethoxyphenol involves its interaction with various molecular targets. The phenolic group can undergo oxidation to form reactive quinones, which can interact with cellular components and exert biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-4,6-dimethylphenol
  • 2-iodo-4,6-dihydroxyphenol
  • 2-bromo-4,6-dimethoxyphenol

Uniqueness

2-iodo-4,6-dimethoxyphenol is unique due to the presence of both iodine and methoxy groups on the aromatic ring. This combination imparts distinct reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1803785-05-8

Molecular Formula

C8H9IO3

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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